molecular formula C10H10N2O2S B12050245 [(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]acetic acid

[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]acetic acid

Cat. No.: B12050245
M. Wt: 222.27 g/mol
InChI Key: ZMUBWOVMXFJDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction reactions can yield thioethers .

Mechanism of Action

The mechanism of action of [(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]acetic acid involves its interaction with specific molecular targets and pathways. For example, some derivatives of imidazo[1,2-a]pyridines have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease. Additionally, some derivatives have been found to inhibit lipoxygenase, an enzyme involved in the inflammatory response .

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)acetic acid

InChI

InChI=1S/C10H10N2O2S/c13-10(14)7-15-6-8-5-12-4-2-1-3-9(12)11-8/h1-5H,6-7H2,(H,13,14)

InChI Key

ZMUBWOVMXFJDAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CSCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.